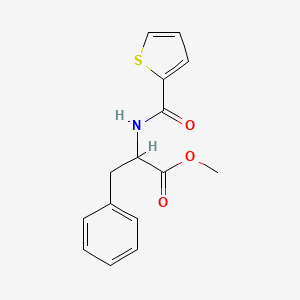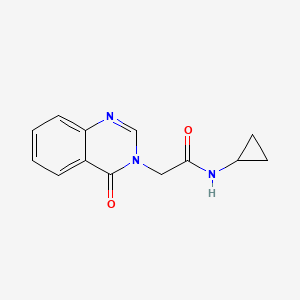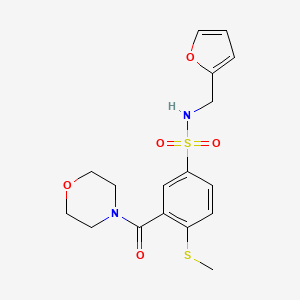![molecular formula C19H22ClN3O2 B4444634 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one](/img/structure/B4444634.png)
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one
Descripción general
Descripción
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure combining an indole moiety with a pyrrolidinone ring, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate amines with carbonyl compounds under basic or acidic conditions.
Coupling of the Indole and Pyrrolidinone Moieties: The final step involves coupling the indole and pyrrolidinone moieties through a nucleophilic substitution reaction, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted indole or pyrrolidinone derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through:
Binding to Receptors: The indole ring can bind to serotonin receptors, modulating neurotransmitter activity.
Inhibition of Enzymes: The compound may inhibit enzymes involved in cell proliferation and survival, leading to anticancer effects.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in inflammation and immune response, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one can be compared with other indole derivatives, such as:
1H-indole-3-carboxaldehyde: Known for its antimicrobial and anticancer properties.
5-chloro-1H-indole-3-acetic acid: A plant hormone with growth-regulating properties.
1H-indole-2,3-dione: Studied for its potential anti-inflammatory and anticancer activities.
The uniqueness of this compound lies in its combined indole and pyrrolidinone structure, which may confer distinct biological activities and therapeutic potential.
Propiedades
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-15-3-4-17-16(10-15)13(11-21-17)5-8-23-12-14(9-18(23)24)19(25)22-6-1-2-7-22/h3-4,10-11,14,21H,1-2,5-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNDIWQMTNVDFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4444558.png)
![4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4444564.png)
![1-[3-(trifluoromethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4444579.png)

![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4444587.png)


![6-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4444615.png)
![2-ethyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4444625.png)
![2,3-dimethyl-N-[2-(methylthio)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4444627.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4444630.png)
![[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]-(1,2-oxazolidin-2-yl)methanone](/img/structure/B4444641.png)
![4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4444648.png)
![1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea](/img/structure/B4444651.png)
